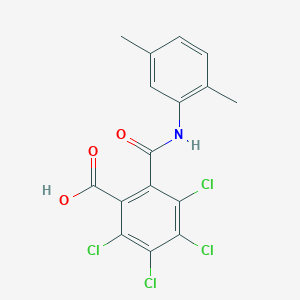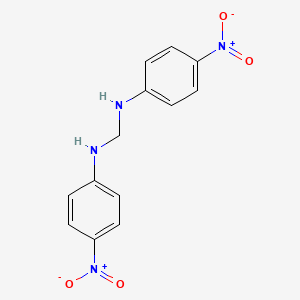
2-(2,6-Dichlorophenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorophenoxy)ethanol is an organic compound with the molecular formula C8H8Cl2O2. It is a chlorinated phenoxy compound, which means it contains a phenoxy group (a benzene ring bonded to an oxygen atom) with chlorine atoms attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 2,6-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OCH}_2\text{CH}_2\text{OH} ]
This reaction typically requires a temperature of around 60-80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of 2,6-dichlorophenol and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorophenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form 2-(2,6-dichlorophenoxy)ethane.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(2,6-Dichlorophenoxy)acetaldehyde or 2-(2,6-Dichlorophenoxy)acetone.
Reduction: 2-(2,6-Dichlorophenoxy)ethane.
Substitution: Various substituted phenoxyethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Dichlorophenoxy)ethanol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving the effects of chlorinated phenoxy compounds on biological systems.
Industry: Used in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorophenoxy)ethanol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with chlorine atoms at different positions on the benzene ring.
2-(4-Chlorophenoxy)ethanol: Contains only one chlorine atom on the benzene ring.
2-(2,6-Dichlorophenoxy)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(2,6-Dichlorophenoxy)ethanol is unique due to the specific positioning of the chlorine atoms on the benzene ring, which affects its chemical reactivity and biological activity. This compound’s unique structure allows it to be used in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
42001-44-5 |
|---|---|
Formule moléculaire |
C8H8Cl2O2 |
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
2-(2,6-dichlorophenoxy)ethanol |
InChI |
InChI=1S/C8H8Cl2O2/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3,11H,4-5H2 |
Clé InChI |
HHKVIHAANGGFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


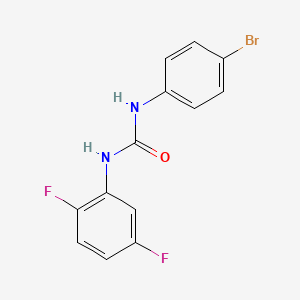
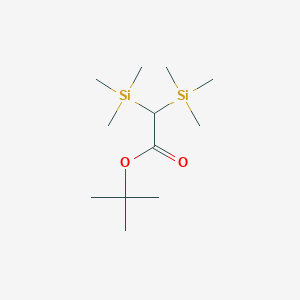
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
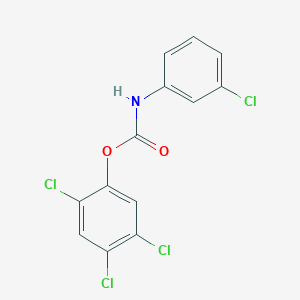
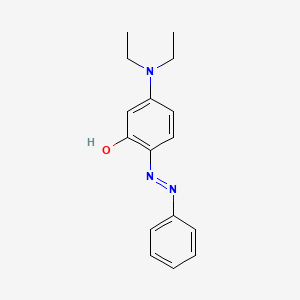
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)
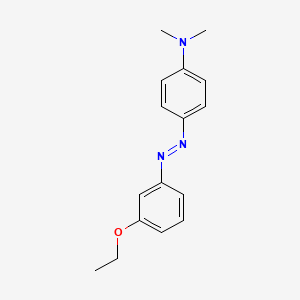


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)


